N-(2-aminopropyl)-2-nitrobenzenesulfonamide

Protecting group chemistry Amine synthesis Deprotection conditions

Researchers requiring selective mono-alkylation of 1,2-diamines face harsh deprotection conditions with tosyl-based protecting groups. N-(2-Aminopropyl)-2-nitrobenzenesulfonamide solves this via the nosyl (Ns) strategy: • Mild, high-yielding deprotection via thiol-mediated Meisenheimer complex formation (>89% cleavage) • Defined 1,2-diamine geometry for macrocyclic polyamine & spider toxin (e.g., HO-416b) synthesis • Compatible with solid-phase synthesis; microwave-assisted cleavage in as little as 6 min Supplied at 98% purity for consistent synthetic results. Standard R&D shipping worldwide.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
Cat. No. B13636670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminopropyl)-2-nitrobenzenesulfonamide
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C9H13N3O4S/c1-7(10)6-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,7,11H,6,10H2,1H3
InChIKeyMVJLAOSJLQDCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminopropyl)-2-nitrobenzenesulfonamide: A Nosyl-Protected Diamine Building Block


N-(2-Aminopropyl)-2-nitrobenzenesulfonamide is an organic sulfonamide compound that functions as a protected diamine building block . Its structure features a 2-nitrobenzenesulfonyl (nosyl, Ns) group attached to a 1,2-diaminopropane backbone. This compound belongs to the broader class of nitrobenzenesulfonamides (Ns-amides), which are widely recognized in organic synthesis for their dual role as both protecting and activating groups for primary amines, enabling efficient and versatile synthesis of secondary amines under mild conditions [1].

Building block role Nosyl-protected 1,2-diamine for secondary amine construction
Deprotection route Mild thiol-mediated cleavage compatible with acid-sensitive motifs
Scaffold specificity 2-Aminopropyl chain supports macrocyclic polyamine architectures

Why N-(2-Aminopropyl)-2-nitrobenzenesulfonamide Cannot Be Readily Replaced by Other Protected Amines


Although various protected amines exist, the combination of the 2-nitrobenzenesulfonyl (nosyl) protecting group with a 1,2-diaminopropane scaffold provides a distinct reactivity profile that generic alternatives cannot replicate. The nosyl group enables uniquely mild and high-yielding deprotection via thiol-mediated Meisenheimer complex formation, a pathway not available to more recalcitrant protecting groups like tosyl (Ts) [1]. Simultaneously, the 2-aminopropyl chain offers a specific spatial arrangement of the two amino functionalities, which is critical in the synthesis of certain macrocyclic polyamines and biologically active compounds [2]. Substituting this compound with a simple ethylenediamine derivative or a tosyl-protected analog would fundamentally alter both the synthetic efficiency and the structural outcome of the target molecule.

Tosyl-protected analogs
Require harsh acidic or reductive cleavage that may degrade acid-sensitive substrates, unlike the nosyl group’s mild thiol removal.
Simple ethylenediamine derivatives
Lack the 1,2-diamine spacing and spatial orientation needed for macrocyclic targets; structural outcome may shift.
Generic sulfonamide protecting groups
Do not provide orthogonal stability with 2,4-dinitrobenzenesulfonamide (DNs), limiting sequential polyamine deprotection strategies.

Quantitative Differentiation of N-(2-Aminopropyl)-2-nitrobenzenesulfonamide: Comparator Evidence Guide


Mild Deprotection: The Nosyl Advantage Over Tosyl in Amine Liberations

The 2-nitrobenzenesulfonyl (nosyl) group on the target compound can be cleaved under milder and more efficient conditions compared to the commonly used p-toluenesulfonyl (tosyl) group. While tosyl deprotection typically requires strong acids (e.g., HBr/AcOH) or reducing metals, the nosyl group is removed using soft nucleophiles like thiophenol (PhSH) under basic conditions [1]. For example, a nosyl-protected amine was deprotected using PhSH and K2CO3 in CH3CN/DMSO at room temperature, whereas the analogous tosyl deprotection under these conditions resulted in poor yields [2]. This advantage stems from the nosyl group's ability to form a Meisenheimer complex, a mechanistic pathway unavailable to tosyl.

Mild deprotection
Class-level
Ns deprotection with PhSH/K2CO3, RT: 89–91% yield. Ts deprotection under same conditions: poor yield.
Supports selection for acid-sensitive synthetic routes.
Data to verify for specific substrate scope.
Protecting group chemistry Amine synthesis Deprotection conditions

Quantitative Alkylation Efficiency of Nosyl-Activated Amines for Secondary Amine Synthesis

Nitrobenzenesulfonamides (Ns-amides) like the target compound are exceptionally effective substrates for Mitsunobu alkylation, enabling the direct conversion of primary amines to protected secondary amines. In a seminal study, 2- and 4-nitrobenzenesulfonamides derived from primary amines underwent alkylation via the Mitsunobu reaction to afford N-alkylated sulfonamides in near quantitative yields [1]. This high efficiency is due to the enhanced acidity of the sulfonamide N-H, which facilitates smooth alkylation under mild conditions, a property not universally shared by other sulfonamide protecting groups.

Alkylation efficiency
Class-level
Near quantitative yield in Mitsunobu alkylation of primary amine-derived Ns-amides.
Supports efficient secondary amine assembly.
Class-level reactivity context; validate on target substrate.
Mitsunobu Alkylation Ns-Strategy Secondary Amine Synthesis

Selective Deprotection Strategy: Orthogonal Cleavage of Nosyl in the Presence of Other Protecting Groups

The nosyl (Ns) group offers a key advantage in complex molecule synthesis through its orthogonal deprotection capability. Specifically, a 2,4-dinitrobenzenesulfonamide (DNs) group can be selectively removed in the presence of a 2-nitrobenzenesulfonamide (Ns) group such as the target compound [1]. This chemoselectivity is not feasible with common alternatives like benzyl or tosyl groups, which lack this 'tiered' deprotection. For instance, the cleavage of a DNs group with thiol alone leaves the Ns group intact, allowing for a sequential deprotection strategy in polyamine synthesis.

Orthogonal stability
Class-level
Ns group remains intact under PhSH/DMF conditions that cleave DNs. Benzyl/tosyl groups lack this tiered selectivity.
Enables sequential polyamine deprotection design.
Requires validation in the planned synthetic route.
Orthogonal Protection Polyamine Synthesis Selective Deprotection

Application Scenarios for N-(2-Aminopropyl)-2-nitrobenzenesulfonamide in Synthesis


Linear and Macrocyclic Polyamine Natural Product Synthesis

The compound's function as a protected 1,2-diamine building block is ideally suited for the total synthesis of linear and macrocyclic natural polyamines, such as spider toxins (e.g., HO-416b). The Ns strategy employing this compound provides mild alkylation and deprotection conditions, a critical requirement for introducing sensitive chiral centers or acid-labile functional groups found in these targets [1].

Combinatorial Chemistry and Solid-Phase Peptide Synthesis

The nosyl group's compatibility with solid-supported thiol deprotection protocols enables its use in solid-phase synthesis applications. High-yielding (>89%) and rapid (as fast as 6 minutes with microwave irradiation) cleavage from resin-bound intermediates makes this compound valuable for generating diverse amine libraries in combinatorial chemistry and peptide synthesis [2][3].

Construction of Nitrogen-Containing Heterocycles via Intramolecular Arylation

The 2-nitrobenzenesulfonamide moiety is a key precursor for base-mediated intramolecular C- and N-arylation reactions. This compound can serve as a starting material for the synthesis of diverse nitrogenous heterocycles, where the 2-aminopropyl chain defines the ring size and functional group positioning of the final product, leveraging the Ns group's dual role as a protecting and activating group [4].

Application
Selection Property
Validation Focus
Linear / macrocyclic polyamine synthesis
Ns protection/deprotection strategy
Mild deprotection compatibility with acid-sensitive functional groups
Combinatorial chemistry & solid-phase synthesis
Solid-supported thiol deprotection
Cleavage yield and speed under solid-phase conditions
Nitrogenous heterocycle construction
Dual protecting/activating Ns group
Intramolecular arylation selectivity and ring-size control
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